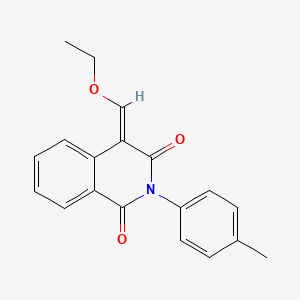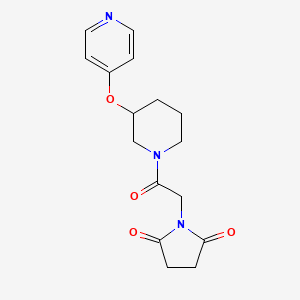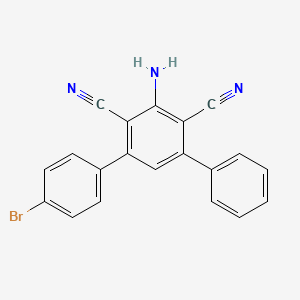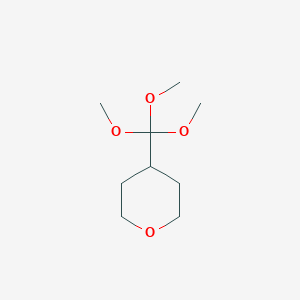
(4E)-4-(ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-(ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione, also known as EMQI, is an organic compound that is widely used in scientific research. It has been found to be useful in a variety of applications, including drug discovery, biochemistry and physiology, and laboratory experiments. EMQI has a unique structure and chemical properties that make it an ideal candidate for a wide range of uses.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Isoquinoline derivatives, including compounds structurally related to "(4E)-4-(ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione," have been the subject of extensive research due to their interesting chemical properties and potential applications in various fields of chemistry and biology. Mahmoud et al. (2008) detailed the synthesis of novel isoquinoline-1,3-dione derivatives through the Stobbe-type condensation, which is a critical method for creating compounds with potential applications in materials science and medicinal chemistry (Mahmoud, M., El-Shahawi, M. M., & Farahat, S., 2008). Additionally, Shinkevich et al. (2011) reported on the synthesis of 1,2-disubstituted tetrahydrobenz[g]isoquinoline-5,10-diones, introducing a new class of quinones with unique properties for further research and application in chemical synthesis (Shinkevich, E., Deblander, J., Matthijs, S., Jacobs, J., de Kimpe, N., & Tehrani, K., 2011).
Crystal Structure Analysis
The study of crystal and molecular structures is crucial for understanding the properties of new compounds. Duru et al. (2018) conducted X-ray single-crystal diffraction of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, revealing non-planar molecular structures and intermolecular hydrogen bonding, which are important for designing materials with specific physical properties (Duru, G., Evecen, M., Tanak, H., & Ağar, E., 2018).
Biological Evaluation
Isoquinoline derivatives are also explored for their biological activities. Edrada et al. (1996) isolated isoquinoline quinones from an undescribed Philippine marine sponge, demonstrating insecticidal and antibacterial activities. These findings highlight the potential of isoquinoline derivatives in developing new bioactive compounds (Edrada, R., Proksch, P., Wray, V., Christ, R., Witte, L., & Soest, R. V., 1996).
Advanced Synthesis Techniques
Recent advancements in synthesis techniques have further expanded the potential applications of isoquinoline derivatives. Yuan et al. (2016) developed an efficient synthesis method for isoquinoline-1,3(2H,4H)-diones and isoindolin-1-ones via sequential Ugi/cyclization reactions, showcasing the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Yuan, D., Duan, Z., Rao, Y., & Ding, M., 2016).
Propiedades
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-23-12-17-15-6-4-5-7-16(15)18(21)20(19(17)22)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUWMRNEJNELGL-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2681213.png)

![N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2681215.png)

![2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2681219.png)

![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride](/img/structure/B2681224.png)
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2681225.png)
![4-{[(4-Methylphenyl)sulfonyl]phenylamino}-4,5-dihydrothiophene-1,1-dione](/img/structure/B2681228.png)
![4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2681229.png)


![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2681233.png)